molecular formula C17H19NO3S B2477522 (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide CAS No. 339018-21-2

(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide

Cat. No.: B2477522
CAS No.: 339018-21-2
M. Wt: 317.4
InChI Key: PYFKGOBGZLGUMT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is an organic compound characterized by the presence of a methoxyphenyl group, a methylphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylbenzylamine.

    Formation of the Intermediate: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 4-methylbenzylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Sulfonation: The amine is reacted with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar structures but different functional groups.

    Sulfonamide derivatives: Compounds with variations in the sulfonamide group or the aromatic rings.

Uniqueness

(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-14-3-5-16(6-4-14)13-18-22(19,20)12-11-15-7-9-17(21-2)10-8-15/h3-12,18H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFKGOBGZLGUMT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.